Cas no 108381-22-2 (3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-)

3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- structure
108381-22-2 structure
Product Name:3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
CAS-nummer:108381-22-2
MF:C18H16N4O2
MW:320.345243453979
CID:148238
PubChem ID:122345
Update Time:2025-04-19

3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl]-5-methyl-
    • UD-CG-212BS
    • 3(2H)-Pyridazinone,4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazol-5-yl]-5-methyl- (9CI)
    • UD-CG 212BS
    • UD-CG212
    • UD-CG-212
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1H-benziMidazol-5-yl]-5-Methyl-
    • 2-(4-Hydroxyphenyl)-5-[(1,4,5,6-tetrahydro-6-oxo-4-methylpyridazin)-3-yl]-1H-benzimidazole
    • 4,5-dihydro-6-[2-(4-hydroxyphenyl)-1h-benzimidazole-5-yl]-5-methyl-3(2h)-pyrid azinone
    • AKOS037645587
    • 4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
    • 2PWG8BB816
    • O-Demethyl pimobendan
    • UNII-2PWG8BB816
    • 3-[2-(4-Hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
    • O-Desmethyl-Pimobendan (UD-CG 212)
    • 2-(4-hydroxyphenyl)-5-(5-methyl-3-oxo-4,5-dihydro-2h-6-pyridazinyl)benzimidazole
    • SCHEMBL8264680
    • UD-CG 212
    • NS00116027
    • AS-6158
    • 3(2H)-Pyridazinone, 4,5-dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-
    • 108381-22-2
    • 4,5-Dihydro-6-(2-(4-hydroxyphenyl)-1H-benzimidazol-6-yl)-5-methyl-3(2H)-pyridazinone
    • O-Desmethyl-Pimobendan
    • 6-[2-(4-hydroxyphenyl)-1H-1,3-benzodiazol-5-yl]-5-methyl-4,5-dihydro-2H-pyridazin-3-one
    • Inchi: 1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24)
    • InChI-sleutel: QOAXSEARPHDXFC-UHFFFAOYSA-N
    • LACHT: O=C1CC(C)C(C2=CC=C3C(=C2)NC(C2C=CC(=CC=2)O)=N3)=NN1

Berekende eigenschappen

  • Exacte massa: 320.12748
  • Monoisotopische massa: 320.12732577g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 515
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 90.4Ų

Experimentele eigenschappen

  • PSA: 90.37
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk